![molecular formula C22H22N2O4S2 B4937648 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as MRT68921, is a small molecule inhibitor of the protein kinase TBK1. TBK1 plays a crucial role in the immune response, and its dysregulation has been implicated in several diseases, including cancer and autoimmune disorders. MRT68921 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide works by inhibiting the activity of TBK1, a protein kinase that plays a crucial role in the immune response. TBK1 is involved in the regulation of several signaling pathways, including those that activate the transcription factor NF-κB and the interferon response. By inhibiting TBK1, N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can modulate these pathways, leading to reduced inflammation and enhanced immune function.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of TBK1 activity, the modulation of NF-κB and interferon signaling pathways, and the reduction of inflammation. In addition, it has been found to induce apoptosis in cancer cells and to enhance the function of regulatory T cells, which play a crucial role in maintaining immune tolerance.
实验室实验的优点和局限性
One of the main advantages of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a research tool is its specificity for TBK1, which allows for the selective modulation of this pathway without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility and stability, which can make it difficult to prepare and use in assays. In addition, its high cost and limited availability may also be a barrier to its use in some research settings.
未来方向
There are several potential future directions for research on N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One area of interest is the development of more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Another direction is the investigation of the role of TBK1 in other diseases beyond cancer and autoimmune disorders, such as neurodegenerative diseases and infectious diseases. Finally, the use of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a tool for studying the role of TBK1 in various biological processes could lead to new insights into the mechanisms underlying immune function and disease pathogenesis.
合成方法
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can be synthesized using a multistep process that involves the coupling of two key intermediates, N-(4-aminophenyl)-2-(methylthio)benzamide and 4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenylboronic acid. The reaction is catalyzed by palladium and requires the use of several reagents and solvents, including N-methylpyrrolidone, cesium carbonate, and 1,4-dioxane. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for various diseases. In particular, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer. It has also been found to reduce inflammation and ameliorate symptoms in animal models of autoimmune disorders such as multiple sclerosis and lupus.
属性
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-8-13-20(28-2)19(14-15)24-30(26,27)17-11-9-16(10-12-17)23-22(25)18-6-4-5-7-21(18)29-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOQFXVNZSUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4937575.png)
![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4937594.png)
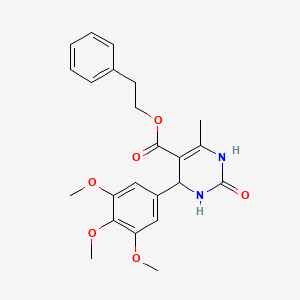
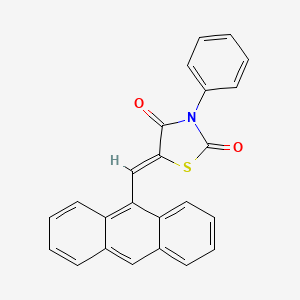
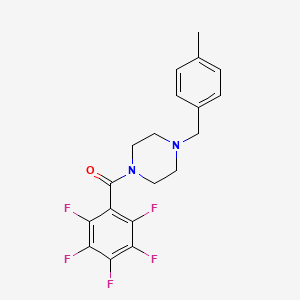
![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
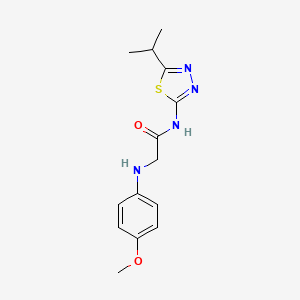
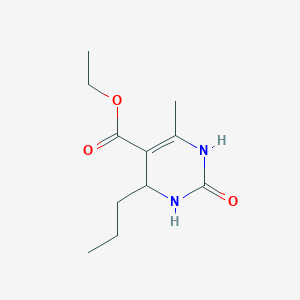

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)